4-Bromo-5-chloro-3(2H)-pyridazinone
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Description
4-Bromo-5-chloro-3(2H)-pyridazinone, also known as 4-BCP, is a heterocyclic compound that has been studied extensively due to its potential applications in various fields such as medicine, biochemistry, and food science. 4-BCP has a unique structure that makes it a valuable tool for scientific research and experimentation.
Scientific Research Applications
1. Chemical Synthesis and Modifications
4-Bromo-5-chloro-3(2H)-pyridazinone is utilized in various chemical synthesis processes. For example, it is involved in reactions yielding bromo and chloro derivatives through halogenation processes. These chemical reactions are significant for creating different pyridazinone derivatives with potential applications in pharmacology and other fields (Schober & Kappe, 1990). Additionally, it serves as a scaffold for synthesizing various pyridazinone derivatives through Suzuki cross-coupling reactions, highlighting its versatility in producing pharmacologically relevant compounds (Sotelo & Raviña, 2002).
2. Biological Activity and Applications
The pyridazinone structure, including derivatives of 4-Bromo-5-chloro-3(2H)-pyridazinone, is widely recognized for its spectrum of biological activities. Research has shown that certain pyridazinone derivatives exhibit anticancer, antiangiogenic, and antioxidant properties, underlining their potential in therapeutic applications (Kamble et al., 2015). This highlights the compound's significance in drug discovery and development.
3. Photophysical Properties and Research
The study of photophysical properties of pyridazinone derivatives, including 4-Bromo-5-chloro-3(2H)-pyridazinone, is another area of scientific interest. These properties are crucial for understanding the behavior of these compounds under different environmental conditions and can have implications in fields like material science and biochemistry. Research in this area focuses on understanding how these compounds interact with light and other elements in their surroundings (Desai et al., 2017).
properties
IUPAC Name |
5-bromo-4-chloro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-2(6)1-7-8-4(3)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKSUIQTVRJCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-3(2H)-pyridazinone |
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